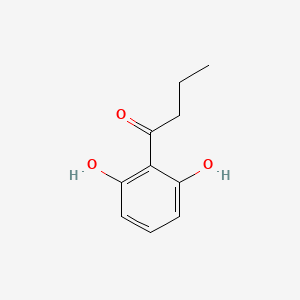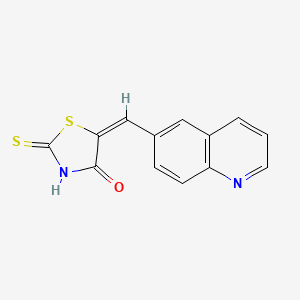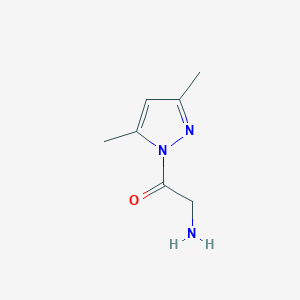
2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone: 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone , is a chemical compound with the following structure:
Structure: C11H14N4O
This compound features a pyrazole ring substituted with an amino group and an ethanone moiety. Let’s explore its synthesis, reactions, and applications.
Vorbereitungsmethoden
Synthetic Route: The synthesis of this compound involves the reaction between (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-amino-acetophenone in acetonitrile. The reaction proceeds over several days, resulting in the formation of a white precipitate. The yield is approximately 73%, and the melting point ranges from 142°C to 144°C in acetonitrile.
Industrial Production: While no specific industrial production methods are widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions.
Substitution: It is amenable to nucleophilic substitution reactions.
Condensation: It can participate in condensation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Alkyl halides or acyl chlorides.
Condensation: Acidic or basic conditions.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution can lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand: It can serve as a ligand in coordination chemistry due to its nitrogen donor atoms.
Organic Synthesis: Used as a building block in organic synthesis.
Antimicrobial Properties: Investigated for potential antimicrobial activity.
Cytotoxicity: Derivatives have been evaluated for cytotoxic effects.
Fine Chemicals: May find applications in fine chemical synthesis.
Wirkmechanismus
The precise mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While 2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique in its structure, it shares similarities with other pyrazole-containing compounds. Further exploration can reveal its distinct features.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-amino-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4,8H2,1-2H3 |
InChI-Schlüssel |
SMADHBXARYOCNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C(=O)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12874940.png)
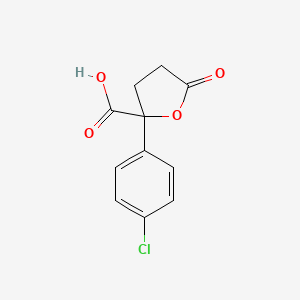
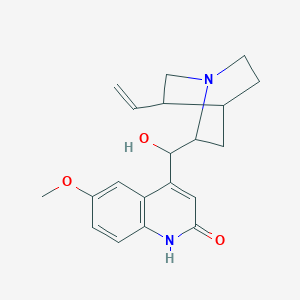

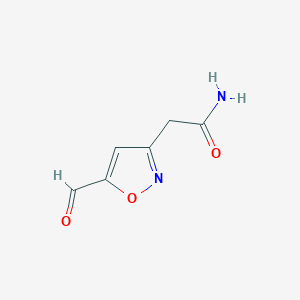
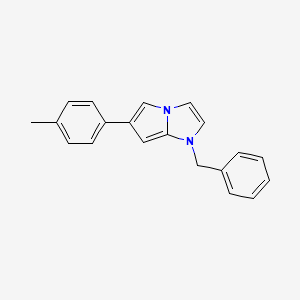
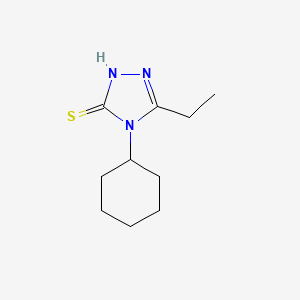

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)
